

solubility of 5-Bromo-8-methoxyisoquinoline in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-8-methoxyisoquinoline

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An In-Depth Technical Guide to the Solubility of **5-Bromo-8-methoxyisoquinoline** in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxyisoquinoline is a key heterocyclic building block in the synthesis of pharmacologically active compounds. Its utility in drug discovery and development is intrinsically linked to its solubility, which governs reaction conditions, purification strategies, and formulation for biological assays. This technical guide provides a comprehensive analysis of the solubility of **5-Bromo-8-methoxyisoquinoline**. We delve into the theoretical principles dictating its solubility based on its molecular structure, offer a predicted solubility profile in a range of common organic solvents, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle this compound and streamline its application in synthetic and medicinal chemistry workflows.

Introduction to 5-Bromo-8-methoxyisoquinoline

Chemical Identity and Structure

5-Bromo-8-methoxyisoquinoline is a substituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic heterocycle containing a pyridine ring fused to a benzene ring. In this

specific molecule, the benzene ring is substituted at position 5 with a bromine atom and at position 8 with a methoxy group. The strategic placement of these functional groups makes it a versatile intermediate for introducing further molecular complexity through reactions like transition-metal-catalyzed couplings.^[1]

The structure consists of a largely non-polar aromatic system, a weakly basic nitrogen atom capable of acting as a hydrogen bond acceptor, an electron-withdrawing bromine atom, and an electron-donating methoxy group. These features collectively define its physicochemical behavior, including its solubility.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is crucial for its application in a laboratory setting. The key data are summarized below.

Property	Value	Source
CAS Number	10522-47-1	^[2] ^[3]
Molecular Formula	C ₁₀ H ₈ BrNO	^[2]
Molecular Weight	238.08 g/mol	^[2] ^[3]
Physical Form	Solid	^[2]
Storage	Sealed in dry, room temperature conditions	^[2]

Significance in Research and Drug Development

Bromoisquinoline derivatives are pivotal intermediates in the synthesis of novel pharmaceutical compounds.^[4]^[5] The bromo-substituent on **5-Bromo-8-methoxyisoquinoline** serves as a chemical handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The isoquinoline scaffold itself is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities. Therefore, understanding and controlling the solubility of this intermediate is a rate-limiting step in the efficient synthesis and screening of new chemical entities.

Theoretical Principles of Solubility

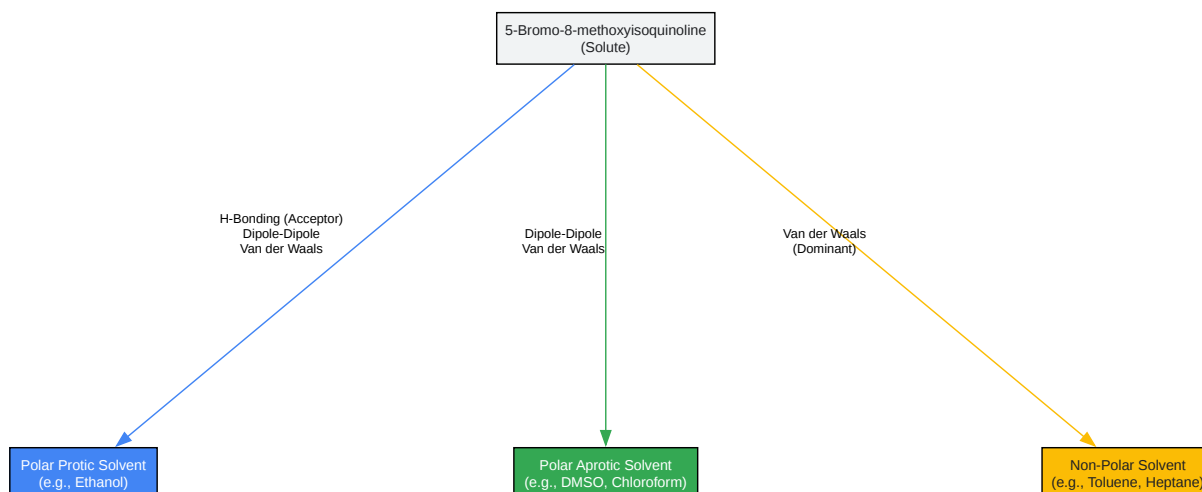
The "Like Dissolves Like" Paradigm

The most fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.^[6] This is because the dissolution process requires the energy released from solute-solvent interactions to be sufficient to overcome the energy of the solute-solute (crystal lattice) and solvent-solvent interactions. Most organic molecules are relatively non-polar and tend to be soluble in less polar organic solvents.

Molecular Structure Analysis of 5-Bromo-8-methoxyisoquinoline

The solubility of **5-Bromo-8-methoxyisoquinoline** is a direct consequence of its molecular structure.

- **Aromatic System:** The large, fused aromatic rings are hydrophobic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.
- **Heteroatoms (N, O) and Halogen (Br):** The nitrogen in the isoquinoline ring, the oxygen of the methoxy group, and the bromine atom introduce polarity. The lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors with protic solvents (e.g., alcohols).
- **Overall Polarity:** While the molecule possesses polar functional groups, its large hydrophobic surface area suggests it will have limited solubility in highly polar solvents like water but good solubility in many common organic solvents.^[7] The presence of the basic nitrogen means its solubility can be significantly enhanced in acidic aqueous solutions through the formation of a more polar ammonium salt.^[8]



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Caption: Key intermolecular forces governing solubility.

Predicted and Observed Solubility Profile

While extensive quantitative data for **5-Bromo-8-methoxyisoquinoline** is not readily available in public literature, a reliable qualitative profile can be predicted based on its structure and data from analogous compounds. For instance, the related 5-Bromo-8-methoxy-2-methylquinoline is reported to be soluble in ethanol, chloroform, and dichloromethane.[7]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Ethanol, Methanol	Soluble	Capable of hydrogen bonding with the nitrogen and oxygen atoms.
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble to Highly Soluble	Strong dipole-dipole interactions are favorable. DMSO is a common choice for stock solutions.[8]
Halogenated	Dichloromethane (DCM), Chloroform	Highly Soluble	Similar polarity and ability to engage in dipole-dipole interactions.
Aromatic	Toluene, Benzene	Moderately Soluble	Favorable π -stacking and van der Waals interactions with the aromatic core.
Ethers	Diethyl Ether, THF	Moderately Soluble	Moderate polarity and some hydrogen bond accepting capability.
Non-Polar Alkanes	Heptane, Hexane	Sparingly Soluble to Insoluble	Used in recrystallization, indicating lower solubility at room temperature.[4][5]
Aqueous	Water	Insoluble	The large hydrophobic structure dominates over the polar groups. [7]
Aqueous Acid	5% HCl	Soluble	Protonation of the basic nitrogen forms a

polar, water-soluble
salt.

Experimental Determination of Solubility: Protocols and Best Practices

Rationale for Method Selection

For novel or sparsely characterized compounds, experimental verification of solubility is essential. A two-tiered approach is recommended: a rapid qualitative assessment for initial screening of solvents, followed by a rigorous quantitative method for precise measurements. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.^[6]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick "soluble" or "insoluble" determination, often defined as dissolving >30 mg/mL.^[9]

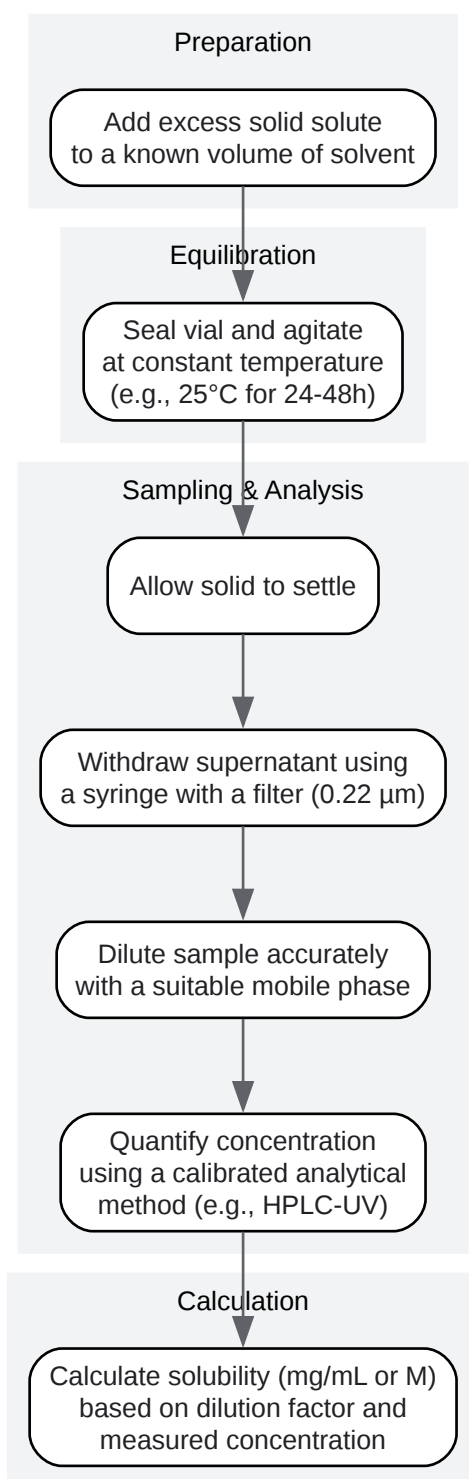
Methodology:

- Preparation: Add approximately 25 mg of **5-Bromo-8-methoxyisoquinoline** to a small, clean test tube or vial.^[10]
- Solvent Addition: Add the chosen solvent (e.g., ethanol) in 0.25 mL increments, up to a total volume of 0.75 mL.^[10]
- Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
- Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
- Classification:
 - Soluble: If all solid dissolves completely.
 - Partially Soluble: If some, but not all, solid dissolves.

- Insoluble: If no significant amount of solid dissolves.

Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method

This protocol determines the equilibrium solubility at a specific temperature.



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Caption: Experimental workflow for the Shake-Flask method.

Detailed Methodology:

- **System Preparation:** Add an excess amount of solid **5-Bromo-8-methoxyisoquinoline** to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the vial to stand undisturbed in the same temperature-controlled environment for several hours to let the excess solid settle.
- **Sampling:** Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
- **Quantification:** Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the diluted sample using a pre-validated and calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Practical Considerations for Drug Development Professionals

Preparing Stock Solutions for Biological Assays

In drug discovery, compounds are typically stored as high-concentration stock solutions in an organic solvent and then diluted into an aqueous assay buffer for biological testing.[8]

- **Recommended Solvent:** Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions due to its high solubilizing power for a broad range of organic compounds and its miscibility with water.[8]

- **Troubleshooting Precipitation:** A common challenge arises when a DMSO stock is diluted into an aqueous buffer, causing the poorly water-soluble compound to precipitate.^[8] To mitigate this:
 - **Lower the Final Concentration:** Reduce the final concentration of the compound in the assay.
 - **Increase Co-solvent Percentage:** Slightly increase the final DMSO concentration (e.g., from 0.5% to 1.0%), but always run a vehicle control to ensure the solvent itself does not affect the assay outcome.
 - **Use Surfactants:** Incorporate low concentrations of non-ionic surfactants like Tween-80 into the assay buffer to help maintain solubility.^[8]

Solvent Selection for Synthesis and Purification

The choice of solvent is critical for both chemical reactions and purification.

- **Reaction Solvent:** Solvents like dichloromethane, chloroform, or toluene are often suitable for reactions involving this intermediate, depending on the specific reaction requirements.
- **Purification (Recrystallization):** An ideal recrystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. For similar bromo-nitroisoquinolines, solvent systems like heptane/toluene have been used effectively for purification, suggesting that **5-Bromo-8-methoxyisoquinoline** would have low solubility in non-polar alkane solvents.^{[1][4]}

Conclusion

5-Bromo-8-methoxyisoquinoline exhibits a solubility profile characteristic of a moderately polar organic solid with a significant hydrophobic backbone. It is predicted to be highly soluble in polar aprotic and halogenated organic solvents, moderately soluble in aromatic and ether solvents, and poorly soluble in non-polar alkanes and water. Its solubility in aqueous media can be dramatically increased under acidic conditions due to the basicity of the isoquinoline nitrogen. For practical applications, DMSO serves as an excellent solvent for preparing concentrated stock solutions, while systems involving non-polar solvents like heptane are useful for purification. The experimental protocols provided herein offer a robust framework for

researchers to precisely quantify its solubility, enabling more efficient process development, reliable biological screening, and accelerated drug discovery efforts.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromo-8-methoxyquinoline | 10522-47-1 [sigmaaldrich.com]
- 3. H54386.06 [thermofisher.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisquinoline derivatives - Google Patents [patents.google.com]
- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisquinoline derivatives - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [solubility of 5-Bromo-8-methoxyisoquinoline in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526008#solubility-of-5-bromo-8-methoxyisoquinoline-in-organic-solvents]

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